2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds synthesized from pyrazolo[3,4-b]pyridine derivatives, such as those generated from multi-component reactions involving amino-pyrazoles, β-ketonitriles, and aromatic aldehydes, have been screened for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity. Some of these compounds showed high activity, suggesting their potential use in developing new antimicrobial agents (El-Borai et al., 2012).
Antioxidant Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, have shown antioxidant activities comparable to ascorbic acid in some cases. These findings indicate their potential application as antioxidant agents in therapeutic or preventive medicine (El‐Mekabaty, 2015).
Luminescent Materials
Research into mixed-ligand luminescent Cd(II) frameworks incorporating novel 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl) acetate ligands has led to the creation of materials with diverse structural motifs and unique functional properties. These materials, characterized by their fluorescent properties, could have applications in sensing, imaging, or as components in electronic devices (Cai et al., 2013).
Antitumor Activity
Pyrazole-4-carbonitrile derivatives have been synthesized and tested for their antitumor activity against various cancer cell lines. The research explores the potential of these compounds in cancer therapy, aiming to identify new chemotherapeutic agents (Ali et al., 2016).
Metabolic Studies
Studies on novel oxazolidinone antibacterial drugs like FYL-67, which contain pyrazol-1-yl groups, have focused on their metabolic biotransformation. Understanding the metabolism of such compounds is crucial for their development and optimization as therapeutic agents (Sang et al., 2016).
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZRVOZZKQRNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CC#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.